![molecular formula C15H20N2OS B13811810 Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)
Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b][1,2,4]oxadiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures to industrial scales would apply, including optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide.
Wissenschaftliche Forschungsanwendungen
5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which 5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: This compound shares a similar tetrahydro structure but differs in its functional groups and overall reactivity.
Dihydroactinidiolide: Another related compound with a similar core structure but different substituents and properties.
Uniqueness
5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione is unique due to its specific combination of functional groups and the resulting chemical properties
Eigenschaften
Molekularformel |
C15H20N2OS |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
5,5,7,7-tetramethyl-1-phenyl-6,7a-dihydropyrrolo[1,2-b][1,2,4]oxadiazole-2-thione |
InChI |
InChI=1S/C15H20N2OS/c1-14(2)10-15(3,4)17-12(14)16(13(19)18-17)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChI-Schlüssel |
NZPYYEQFTWEQEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(N2C1N(C(=S)O2)C3=CC=CC=C3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


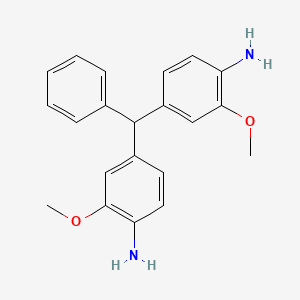
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)

![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
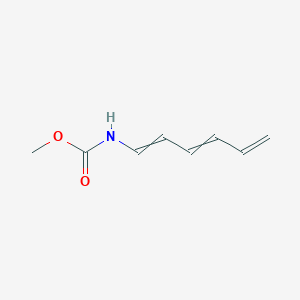
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
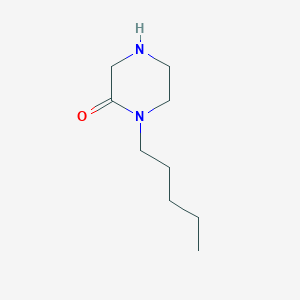
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
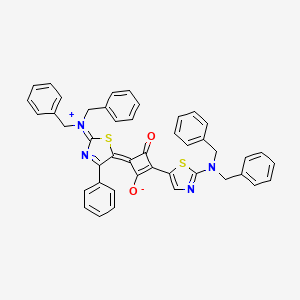

![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
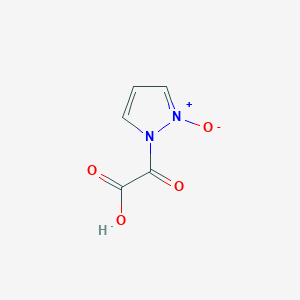
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)
